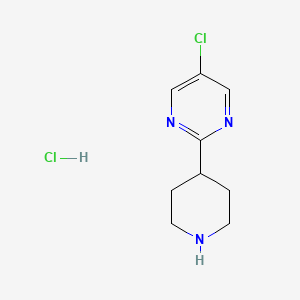
5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automated systems ensures consistent quality and efficiency. The compound is often purified through crystallization or chromatography techniques to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Cyclization Reactions: It can also undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride is used as an intermediate in the synthesis of more complex chemical compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Chloro-2-(4-piperidinyl)-pyrimidine
- 5-Chloro-2-(piperidin-4-yl)pyrimidine HCl
Comparison: Compared to other similar compounds, 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride is unique due to its specific chemical structure and properties
Propiedades
Fórmula molecular |
C9H13Cl2N3 |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
5-chloro-2-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H |
Clave InChI |
JCZGAYXHGSPADO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=C(C=N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
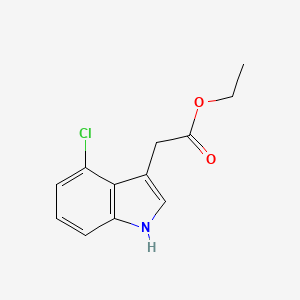
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
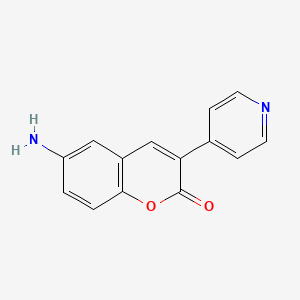
![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)

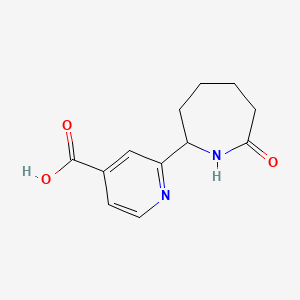
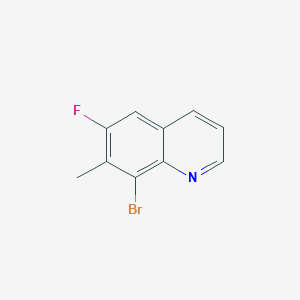
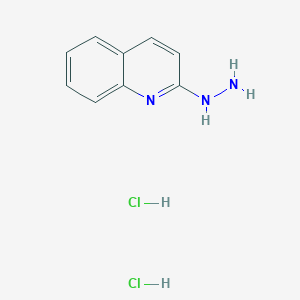
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)


